BRD-6929

概要

説明

JQ12 は、ヒストン脱アセチル化酵素 1 およびヒストン脱アセチル化酵素 2 の選択的阻害剤として知られる化学化合物です。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去する酵素であり、クロマチン凝縮と転写抑制を引き起こします。 JQ12 は、エピジェネティックメカニズムを介して遺伝子発現を調節する能力により、特に癌治療における潜在的な治療用途について広く研究されています .

科学的研究の応用

JQ12 has a wide range of scientific research applications, including:

Chemistry: JQ12 is used as a chemical tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.

Biology: In biological research, JQ12 is employed to investigate the effects of histone deacetylase inhibition on cellular processes such as differentiation, proliferation, and apoptosis.

Medicine: JQ12 has shown potential as a therapeutic agent in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. It is also being explored for its potential in treating neurodegenerative diseases and inflammatory conditions.

作用機序

JQ12 は、ヒストン脱アセチル化酵素 1 およびヒストン脱アセチル化酵素 2 を選択的に阻害することにより、その効果を発揮します。この阻害は、アセチル化ヒストンの蓄積につながり、クロマチン構造がより緩和され、転写活性が増加します。JQ12 の分子標的には、ヒストン脱アセチル化酵素そのものに加えて、さまざまな転写因子とコリプレッサー複合体があります。 JQ12 の作用機序に関与する経路には、クロマチンリモデリング、遺伝子発現調節、シグナル伝達などがあります .

生化学分析

Biochemical Properties

BRD-6929 plays a significant role in biochemical reactions, particularly in the inhibition of HDAC1 and HDAC2 . It interacts with these enzymes, inhibiting them with IC50s of 1 and 8 nM, respectively . The nature of these interactions involves high-affinity binding, with Ki values of 0.2 and 1.5 nM for HDAC1 and HDAC2, respectively .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating chromatin and gene expression in the brain . In primary neuronal cell cultures, this compound induces a significant increase in H2B acetylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically HDAC1 and HDAC2 . It exerts its effects at the molecular level through the inhibition of these enzymes, leading to alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits slow-on/slow-off binding kinetics to HDAC1 and HDAC2, with half-lives (T1/2) of 40 and 80 hours, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, following chronic treatment, this compound at a dosage of 45 mg/kg significantly reduced hyperlocomotion by 36% .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the deacetylation of histone and non-histone proteins . It interacts with enzymes such as HDAC1 and HDAC2, influencing the epigenetic regulation of gene expression .

準備方法

合成経路と反応条件

JQ12 の合成は、市販の出発物質から始まるいくつかのステップを伴います。重要なステップには、通常、以下が含まれます。

コア構造の形成: JQ12 のコア構造は、一連の縮合反応と環化反応によって合成されます。

官能基の修飾: さまざまな官能基は、置換反応によってコア構造に導入されます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、純粋な形の JQ12 が得られます。

工業生産方法

JQ12 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの技術を使用して、効率とスケーラビリティを向上させることができます .

化学反応解析

反応の種類

JQ12 は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: JQ12 は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、JQ12 分子内の特定の官能基を修飾するために使用できます。

置換: JQ12 は、特定の原子または基が他の原子または基と置き換わる置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬が置換反応に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、JQ12 の酸化は、ヒドロキシル化またはケトン誘導体を生じる可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

JQ12 は、以下を含む幅広い科学研究への応用があります。

化学: JQ12 は、遺伝子調節とクロマチンリモデリングにおけるヒストン脱アセチル化酵素の役割を研究するための化学ツールとして使用されています。

生物学: 生物学研究では、JQ12 は、分化、増殖、アポトーシスなどの細胞プロセスに対するヒストン脱アセチル化酵素阻害の影響を調査するために使用されています。

医学: JQ12 は、白血病、リンパ腫、固形腫瘍など、さまざまな癌の治療における治療薬としての可能性を示しています。神経変性疾患や炎症性疾患の治療における可能性についても検討されています。

産業: 製薬業界では、JQ12 は、創薬と開発において、新しい治療標的を特定し、薬物候補を最適化するために使用されています.

化学反応の分析

Types of Reactions

JQ12 undergoes several types of chemical reactions, including:

Oxidation: JQ12 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the JQ12 molecule.

Substitution: JQ12 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of JQ12 may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

類似化合物との比較

類似化合物

MS-275: ヒストン脱アセチル化酵素 1 およびヒストン脱アセチル化酵素 2 のもう1つの選択的阻害剤であり、癌研究における同様の応用があります。

SAHA (ボリノスタット): 皮膚T細胞リンパ腫の治療に使用されるパンヒストン脱アセチル化酵素阻害剤。

ロミデプシン: 末梢T細胞リンパ腫の治療に使用されるヒストン脱アセチル化酵素 1 およびヒストン脱アセチル化酵素 2 の選択的阻害剤。

JQ12 の独自性

JQ12 は、ヒストン脱アセチル化酵素 1 およびヒストン脱アセチル化酵素 2 に対する高い選択性においてユニークであり、パンヒストン脱アセチル化酵素阻害剤と比較して、潜在的に副作用が少なく、遺伝子発現のより標的化された調節を可能にします。 この選択性は、JQ12 を基礎研究と治療開発の両方において貴重なツールにします .

特性

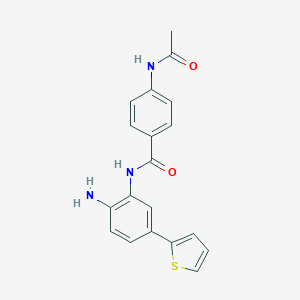

IUPAC Name |

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZSPJVXTTUFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that Merck60, in combination with Tazemetostat, effectively suppressed cell growth in G401 kidney cancer cells. What is the scientific basis for combining a HDAC1/2 inhibitor with an EZH2 inhibitor in the context of Wilms tumor?

A1: The rationale for combining Merck60 (HDAC1/2 inhibitor) and Tazemetostat (EZH2 inhibitor) stems from the study's findings that both HDAC1/2 and EZH2 are overactive in Wilms tumor cells []. HDAC1/2, by upregulating SIX1/2, and EZH2, by promoting nephron progenitor cell proliferation, contribute to the uncontrolled growth characteristic of this cancer []. By inhibiting both these pathways simultaneously, the researchers aimed to achieve a synergistic effect, effectively disrupting the tumor cells' ability to proliferate. This approach aligns with the growing body of evidence suggesting that combined inhibition of HDACs and EZH2 can be a potent strategy for treating various cancers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)

![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)

![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)

![3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B536851.png)

![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)

![3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B537580.png)